molecular formula C24H22N4O5 B2553191 methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate CAS No. 941938-50-7

methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2553191
CAS No.: 941938-50-7
M. Wt: 446.463
InChI Key: ZKLAQHYKNDGGKP-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O5C_{23}H_{20}N_{4}O_{5}, with a molecular weight of 432.4 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, an ethoxyphenyl group, and an acetamido moiety.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.3Cell cycle arrest
HeLa (Cervical)10.0Inhibition of mitochondrial function

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in diseases characterized by chronic inflammation.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, leading to decreased energy production in cancer cells.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell growth and survival.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to the apoptosis observed in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Breast Cancer Cells : A study published in Cancer Research highlighted that treatment with this compound led to a reduction in tumor size in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Inflammation Model in Rats : In a controlled study involving rats with induced paw edema, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to untreated controls.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-3-33-19-10-6-16(7-11-19)20-14-21-23(30)27(12-13-28(21)26-20)15-22(29)25-18-8-4-17(5-9-18)24(31)32-2/h4-14H,3,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLAQHYKNDGGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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